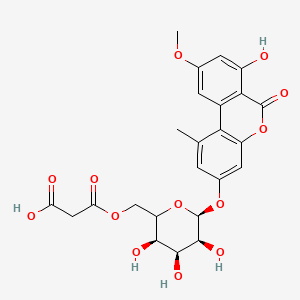

Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is a complex organic compound that belongs to the class of secondary metabolites produced by certain fungi. These compounds often exhibit a range of biological activities and are of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside typically involves multi-step organic reactions. The starting materials are usually simpler organic molecules that undergo a series of chemical transformations, including glycosylation and malonylation, under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve fermentation processes using fungal cultures. The fungi are cultivated under optimized conditions to maximize the yield of the desired secondary metabolite. The compound is then extracted and purified using techniques such as chromatography.

化学反応の分析

Sulfation Precursor Formation

-

AME undergoes sulfation primarily at the 3-OH position by fungal sulfotransferases, forming alternariol-9-O-methyl ether-3-sulfate (C₁₅H₁₂O₇S) .

-

This reaction is critical for increasing the hydrophilicity of AME, enabling subsequent plant-mediated modifications .

Glucosylation in Plant Cells

-

Tobacco or tomato cells glucosylate the sulfated AME at the 7-OH position via UDP-glucosyltransferases, forming alternariol-9-O-methyl ether-3-sulfate-7-glucoside (C₂₁H₂₂O₁₃S) .

-

The β-configuration of the glucose unit is confirmed by NMR coupling constants (J = 7.8 Hz for H1′) and HMBC correlations .

Malonylation

-

The 6′-OH group of the glucose moiety is esterified with malonic acid, yielding the final malonyl-glucoside derivative (C₂₄H₂₄O₁₃) .

-

Malonylation enhances solubility and compartmentalization in plant vacuoles, reducing toxicity .

Structural Elucidation and Analytical Data

Key techniques used to characterize the compound include:

Metabolic Stability and Environmental Fate

-

The malonyl-glucoside conjugate is stable in plant tissues but can be hydrolyzed back to AME-3-sulfate by β-glucosidases in mammalian digestive systems, reactivating its toxicity .

-

In tomato fruits, the ratio of malonyl-glucoside to its precursor sulfates is ~30:70, indicating partial conversion efficiency .

Comparative Reactivity with Analogues

| Compound | Modification Sites | Molecular Formula |

|---|---|---|

| Alternariol-3-sulfate-9-glucoside | 3-sulfate, 9-glucose | C₂₀H₂₀O₁₃S |

| Alternariol-9-sulfate-3-glucoside | 9-sulfate, 3-glucose | C₂₀H₂₀O₁₃S |

| Alternariol-9-methylether-3-malonyl-glucoside | 3-sulfate, 7-glucose, 6′-malonyl | C₂₄H₂₄O₁₃ |

Data from highlight positional isomerism and the impact of malonylation on molecular weight and polarity.

Synthetic and Biotechnological Implications

科学的研究の応用

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside has various scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

Biology: Investigated for its role in fungal metabolism and its effects on other organisms.

Medicine: Explored for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of bio-based products and materials.

作用機序

The mechanism of action of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways can vary depending on the context of its application.

類似化合物との比較

Similar Compounds

Similar compounds include other secondary metabolites produced by fungi, such as:

- Alternariol

- Alternariol monomethyl ether

- Deoxynivalenol

Uniqueness

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is unique due to its specific glycosylation and malonylation patterns, which can influence its biological activity and stability compared to other similar compounds.

生物活性

Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside is a derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C24H24O13

- Molecular Weight : 520.44 g/mol

- CAS Number : 1779520-72-7

This compound features a dibenzo-α-pyrone skeleton, which is characteristic of many mycotoxins produced by Alternaria species.

Antimicrobial Activity

Research indicates that Alternariol-9-methylether exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in Table 1.

| Test Organism | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| A. tumefaciens | 75.0 | 38.07 ± 2.78 |

| B. subtilis | 50.0 | 22.83 ± 1.06 |

| P. lachrymans | 25.0 | 16.00 ± 0.30 |

| R. solanacearum | 75.0 | 38.27 ± 1.80 |

| S. haemolyticus | 37.5 | 19.90 ± 1.62 |

| X. vesicatoria | 75.0 | 31.99 ± 1.34 |

The compound demonstrated lower IC50 values compared to conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Cytotoxic and Genotoxic Effects

Alternariol and its derivatives have been studied for their cytotoxic effects on human cells, particularly enterocytes and hepatocytes. A recent study found that:

- Cytotoxicity : Alternariol and its derivatives exhibited significant cytotoxicity at concentrations above 10μM, affecting cell viability in human intestinal cell lines .

- Genotoxicity : The compounds were shown to induce reactive oxygen species (ROS), contributing to their toxicity and potential mutagenic effects .

Estrogenic Activity

Alternariol-9-methylether has been reported to exhibit estrogenic activity, albeit weaker than that of other mycotoxins like zearalenone (ZEN). This activity is significant as it suggests potential implications for endocrine disruption and related health issues:

- Estrogen Receptor Interaction : The compound acts as a substrate for estrogen receptors, indicating possible involvement in hormone-related biological pathways .

Antinematodal Activity

Additionally, the compound has shown antinematodal activity against nematodes such as Caenorhabditis elegans and Bursaphelenchus xylophilus, with IC50 values of 74.62μg/mL and 98.17μg/mL, respectively . This suggests potential applications in agricultural pest management.

Study on Antimicrobial Efficacy

In a detailed investigation, the antimicrobial efficacy of Alternariol-9-methylether was assessed against multiple pathogens in vitro:

- Methodology : Broth dilution and spore germination assays were employed.

- Findings : The compound displayed strong antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of Alternariol derivatives:

特性

分子式 |

C24H24O13 |

|---|---|

分子量 |

520.4 g/mol |

IUPAC名 |

3-oxo-3-[[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(25)19(12)23(32)36-14)35-24-22(31)21(30)20(29)15(37-24)8-34-17(28)7-16(26)27/h3-6,15,20-22,24-25,29-31H,7-8H2,1-2H3,(H,26,27)/t15?,20-,21-,22-,24+/m0/s1 |

InChIキー |

HBTBCGUKSXLHLB-KVSRQYQNSA-N |

異性体SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)CC(=O)O)O)O)O |

正規SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。